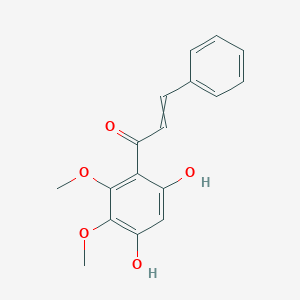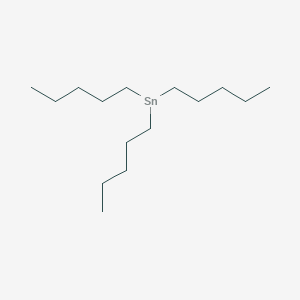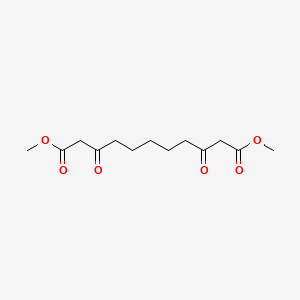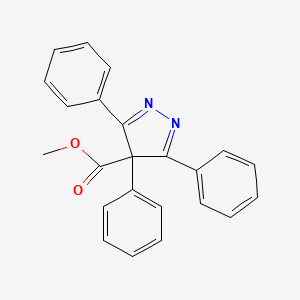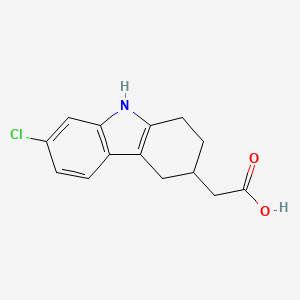
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid is a chemical compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chloro substituent at the 7th position and an acetic acid moiety at the 3rd position of the tetrahydrocarbazole ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core, which can be achieved through various methods such as the Fischer indole synthesis or the Borsche-Drechsel cyclization.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound without any substituents.
7-Chlorocarbazole: Similar structure but lacks the acetic acid moiety.
3-Acetylcarbazole: Similar structure but lacks the chloro substituent.
Uniqueness
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid is unique due to the presence of both the chloro and acetic acid substituents, which can significantly influence its chemical reactivity and biological activity compared to other carbazole derivatives.
Propiedades
Número CAS |
52263-25-9 |
|---|---|
Fórmula molecular |
C14H14ClNO2 |
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
2-(7-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid |
InChI |
InChI=1S/C14H14ClNO2/c15-9-2-3-10-11-5-8(6-14(17)18)1-4-12(11)16-13(10)7-9/h2-3,7-8,16H,1,4-6H2,(H,17,18) |
Clave InChI |
ZLMVTZGOSBQHLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1CC(=O)O)C3=C(N2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


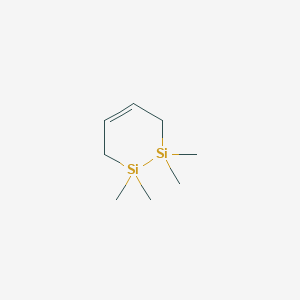
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
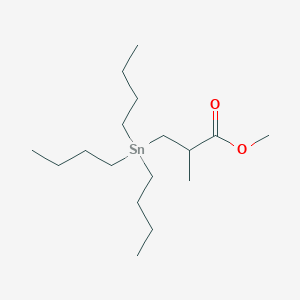
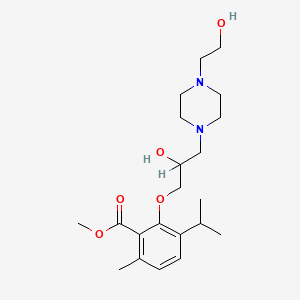
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
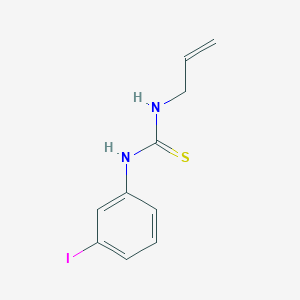
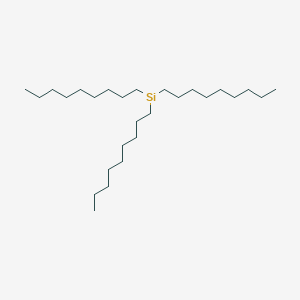

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
